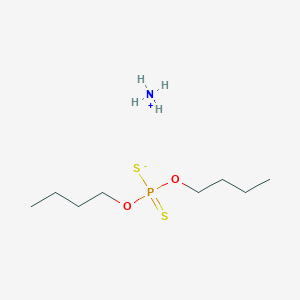

Ammonium O,O-dibutyl phosphorodithioate

Descripción general

Descripción

Ammonium O,O-dibutyl phosphorodithioate (ADP) is an organophosphorus compound that has been widely used in scientific research for many years. It has been used in a variety of applications, including as an insecticide, an herbicide, a fungicide, a plant growth regulator, and a soil conditioner. ADP is also used in the synthesis of other organophosphorus compounds and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Environmental Analysis and Water Ecosystems

A significant application of ammonium O,O-dibutyl phosphorodithioate and related compounds lies in environmental analysis, especially in aquatic ecosystems. For instance, the fluorometric method for measuring ammonium concentrations in marine and freshwater ecosystems, employing orthophthaldialdehyde, sodium sulfite, and sodium borate, is vital for understanding nitrogen biogeochemistry (Holmes et al., 1999).

Pollution Mitigation

Another critical area of research is the degradation of ammonium dibutyl dithiophosphate, a key flotation reagent in sulfide mineral processing that can cause environmental pollution. The use of natural pyrrhotite-activated peroxydisulfate for the treatment of this compound helps alleviate mine tailing problems and reduces the cost of treating mine wastewater (Wu et al., 2020).

Material Science and Nanotechnology

In material science, particularly in the field of nanotechnology, ammonium surfactants, which are similar to ammonium O,O-dibutyl phosphorodithioate, are used as clay organomodifiers in nanocomposites. Their impact on the thermal and thermo-mechanical degradation of polyhydroxyalkanoates has been a subject of study, demonstrating their influence on material stability (Bordes et al., 2009).

Agricultural Applications

The compound has applications in agriculture, particularly in the development of slow-release fertilizers. Research in this domain focuses on embedding ammonium nitrate in degradable natural polymer matrices for sustained nutrient release, demonstrating increased effectiveness compared to traditional fertilizers (Boyandin et al., 2017).

Chemical Synthesis

It also finds use in chemical synthesis. For example, the synthesis of S-(N-Substituted carbaminomethylene)-O,O-dialkyl phosphorodithioates from ammonium O,O-dialkyl phosphorodithioate highlights its role in producing compounds with potential herbicidal activity (Hua, 1992).

Analytical Chemistry

In analytical chemistry, methods like the shipboard fluorometric flow analyzer for measuring ammonium in seawater leverage compounds related to ammonium O,O-dibutyl phosphorodithioate for real-time, high-resolution analysis (Amornthammarong & Zhang, 2008).

Plant Physiology

Finally, in plant physiology, the role of ammonium as a signal for physiological and morphological responses in plants is another area of research. The signaling effects of ammonium compounds on plants have implications for agricultural practices and crop yield optimization (Liu & von Wirén, 2017).

Propiedades

IUPAC Name |

azanium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O2PS2.H3N/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZBIDALHUESMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium O,O-dibutyl phosphorodithioate | |

CAS RN |

1071-18-7 | |

| Record name | Ammonium butyl phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)